Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate
Description
Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate is a benzo[b]thiophene derivative featuring a hydroxyl group at the 4-position and a methyl ester at the 5-position. This compound serves as a key intermediate in synthesizing tricyclic heterocycles and fused-ring systems, particularly in pharmaceutical and materials chemistry . Its reactivity is influenced by the electron-donating hydroxyl group and the electron-withdrawing ester moiety, enabling diverse chemical transformations such as etherification and cyclization .
Properties
IUPAC Name |
methyl 4-hydroxy-1-benzothiophene-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3S/c1-13-10(12)7-2-3-8-6(9(7)11)4-5-14-8/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAWQGMFTJYIMMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=C1)SC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60625450 | |
| Record name | Methyl 4-hydroxy-1-benzothiophene-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
246177-37-7 | |
| Record name | Methyl 4-hydroxy-1-benzothiophene-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate typically involves the reaction of 4-hydroxybenzo[b]thiophene-5-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to yield the desired ester .
Industrial Production Methods
the general approach involves esterification reactions, which are scalable and can be optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the ester group to an alcohol.
Substitution: This reaction can replace the hydroxyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate is a chemical compound with the molecular formula . It is a derivative of thiophene, a sulfur-containing heterocyclic compound, and has applications in chemistry, biology, and medicine. The compound is a building block for synthesizing complex molecules and is studied for its biological activities, including antimicrobial and anticancer properties. It typically appears as a solid at room temperature, with its melting point and solubility varying based on purity and synthesis methods.
Applications
This compound acts as an organic synthesis intermediate, engaging in multiple biochemical pathways and potentially influencing drug development. Thiophene derivatives can interact with cytochrome P450 enzymes, which are important for metabolizing compounds. They may also influence cell signaling pathways and gene expression, particularly in cancer cell lines, where they can inhibit cell proliferation by modulating signaling pathways like the MAPK/ERK pathway.
Anticancer Research
Benzothiophene derivatives are being explored for their potential as multi-kinase inhibitors in cancer therapy . N-benzylated 5-hydroxybenzothiophene-2-carboxamides have demonstrated inhibitory activity against kinases such as Dyrk1A, Dyrk1B, and Clk1 . These compounds have shown potency against various cancer cell lines with minimal effects on non-tumor cells . Specifically, compound 17 can arrest cells in the G2/M phase, induce apoptosis, increase levels of cleaved caspase-3 and Bax, and decrease the expression of the antiapoptotic protein Bcl-2 .
Pharmaceutical Synthesis
5-hydroxybenzo[b]thiophene-3-carboxylic acid derivatives are key starting materials for producing compounds useful in pharmaceuticals . These derivatives are essential in synthesizing benzothiophenecarboxamide derivatives, which are specific antagonists of PGD2 and useful in treating diseases related to mast cell dysfunction caused by excessive PGD2 production, such as systemic mastocytosis, asthma, allergic rhinitis, urticaria, and atopic dermatitis .
Antimicrobial Properties
This compound and its derivatives are studied for their biological activities, which include antimicrobial properties.
Other potential applications
Mechanism of Action
The mechanism of action of Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzo[b]thiophene Core
Methyl benzo[b]thiophene-5-carboxylate (CAS 20532-39-2)
- Structure : Lacks the 4-hydroxy group but retains the methyl ester at the 5-position.
Benzo[b]thiophene-4-carboxylic acid (CAS 10134-95-9)
Fused-Ring and Heterocyclic Derivatives
Methyl 4-Oxo-4,5,6,7-Tetrahydrobenzo[b]thiophene-5-carboxylate (CAS 112101-60-7)
- Structure : Features a tetrahydro ring fused to the benzo[b]thiophene core and an oxo group at the 4-position.
- Properties: Molecular Formula: C₁₀H₁₀O₃S; Molecular Weight: 210.25. Storage: Stable at -80°C for 6 months; solubility optimized in DMSO or ethanol .
- Applications : Used in high-throughput crystallography and drug discovery due to its rigid, planar structure .
Ethyl 5-hydroxy-6-oxo-4-phenyl-cyclopenta[b]thiophene-5-carboxylate
Functionalized Thiophene Esters
Methyl 4-cyano-5-(methylthio)thiophene-2-carboxylate
- Structure: Cyano and methylthio substituents on a thiophene ring.
- Properties: Molecular Formula: C₈H₇NO₂S₂; Molecular Weight: 213.26. Electron-withdrawing cyano group enhances electrophilicity, enabling nucleophilic substitutions .
- Applications : Intermediate in agrochemical synthesis, contrasting with the hydroxyl-driven reactivity of the target compound .
Thiencarbazone-methyl (CAS 317815-83-1)
Solubility and Stability
- Hydroxyl vs. Oxo Groups : The hydroxyl group in Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate increases polarity and hydrogen-bonding capacity compared to oxo derivatives (e.g., Methyl 4-Oxo-tetrahydrobenzo[b]thiophene), which exhibit lower solubility in aqueous media .
- Ester Position: The 5-carboxylate position in the target compound allows steric accessibility for further functionalization, unlike 2-carboxylate isomers (e.g., Methyl 4-cyano-5-(methylthio)thiophene-2-carboxylate) .
Biological Activity
Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of its applications and implications in various fields.
Synthesis
The synthesis of this compound typically involves the reaction of benzo[b]thiophene derivatives with appropriate carboxylation techniques. The methods used often include microwave-assisted synthesis, which has been shown to enhance yield and reduce reaction times. For instance, the microwave-assisted approach allows for rapid synthesis while maintaining high purity levels of the final product .
Antimicrobial Properties
This compound exhibits significant antimicrobial activity. Research indicates that benzo[b]thiophene derivatives can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus. In one study, compounds derived from benzo[b]thiophene demonstrated minimal inhibitory concentrations (MIC) as low as 4 µg/mL against resistant strains .
Table 1: Antimicrobial Activity of Benzo[b]thiophene Derivatives
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 4 | Staphylococcus aureus (resistant) |
| 3-chloro-N’-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | 16 | Gram-positive bacteria |
| Cyclohexanol-substituted derivatives | Varies | Various Gram-positive bacteria |
Antifungal Activity
In addition to its antibacterial properties, this compound has shown antifungal activity against pathogens such as Candida albicans. The structure-activity relationship studies suggest that modifications in the substituents on the thiophene ring can enhance antifungal potency .
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with cellular membranes or enzymes critical for microbial survival and proliferation. Additionally, its structural similarity to other known bioactive compounds suggests potential pathways for further exploration in drug development.
Case Studies
- Cancer Research : A study focusing on the inhibition of PIM kinases (PIM1, PIM2, PIM3) highlighted the potential of benzo[b]thiophene derivatives in cancer therapy. Compounds with similar scaffolds have shown promising results in preclinical models, indicating that this compound could be a candidate for further development in oncology .
- Cellular Aging : Research into cellular aging mechanisms has identified p38 MAPK inhibitors as crucial therapeutic targets. Compounds based on the benzo[b]thiophene scaffold have been implicated in reversing aging phenotypes in cell cultures, suggesting a broader application for this compound in gerontology .
Q & A
Q. Advanced
- Solvent layering : Slow diffusion of hexane into CH₂Cl₂ solutions promotes ordered crystal growth .
- Cryocooling : Data collection at 91 K minimizes thermal motion artifacts .
- SHELX refinement : Use anisotropic displacement parameters to model disorder .
What analytical methods are used to assess hydrolytic stability of the methyl ester group?
Q. Basic
- HPLC : Monitor degradation products under accelerated conditions (e.g., pH 7.4 buffer, 40°C) .
- pH-dependent NMR : Track ester hydrolysis by observing shifts in carbonyl peaks .
How does computational modeling aid in predicting regioselectivity during functionalization?
Q. Advanced
- Frontier Molecular Orbital (FMO) analysis : Identify electron-rich positions (e.g., C3 of thiophene) prone to electrophilic attack .
- Docking studies : Predict binding conformations with target proteins to guide derivatization .
What strategies mitigate degradation during long-term storage?
Q. Basic
- Lyophilization : Store as a stable powder under inert gas (N₂/Ar) .
- Light exclusion : Use amber vials to prevent UV-induced radical degradation .
How can regioselectivity issues in multi-step syntheses be addressed?
Q. Advanced
- Protecting groups : Temporarily block the 4-hydroxy group during esterification to prevent side reactions .
- Directed ortho-metalation : Use directing groups (e.g., amides) to control substitution patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
